N-benzyl-3-{[(2-phenylethyl)carbamothioyl]amino}benzamide
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Overview
Description
N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE is a complex organic compound with a unique structure that includes benzyl, phenethylamino, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with phenethyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenethyl positions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and OsO4 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine (Et~3~N) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamides: Compounds with similar benzyl and benzamide structures.
Phenethylamines: Compounds containing the phenethylamine moiety.
Thioureas: Compounds with the carbothioyl group.
Uniqueness
N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE is unique due to its combination of benzyl, phenethylamino, and carbothioyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23N3OS |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-benzyl-3-(2-phenylethylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C23H23N3OS/c27-22(25-17-19-10-5-2-6-11-19)20-12-7-13-21(16-20)26-23(28)24-15-14-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2,(H,25,27)(H2,24,26,28) |
InChI Key |
OMKNTILZYMVRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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